molecular formula C26H22ClN3O3 B2812194 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-37-7

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2812194
CAS No.: 866347-37-7
M. Wt: 459.93
InChI Key: LBJHGMFEZAKOPK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline core. Key structural features include:

  • Position 3: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy substituent.
  • Position 5: A (4-chlorophenyl)methyl group, introducing lipophilicity and steric bulk due to the chloro substituent.
  • Positions 7 and 8: Two methoxy groups, enhancing solubility and influencing electronic interactions.

Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-31-19-10-6-17(7-11-19)25-21-15-30(14-16-4-8-18(27)9-5-16)22-13-24(33-3)23(32-2)12-20(22)26(21)29-28-25/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJHGMFEZAKOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of various substituted pyrazoloquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physical properties, and biological activities of the target compound with structurally related pyrazolo[4,3-c]quinoline derivatives:

Compound Name Substituent (Position 3) Substituent (Position 5) 7,8-Substituents Molecular Weight (g/mol) Key Properties/Activity
Target Compound
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline 4-Methoxyphenyl (4-Chlorophenyl)methyl Dimethoxy ~485.5 High lipophilicity (Cl substituent)
Analog 1 ()
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl 3-Methylbenzyl Dimethoxy 427.48 Moderate logP (3.5); No activity data
Analog 2 ()
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl 4-Methylbenzyl Dimethoxy ~425 Neurotensin receptor agonist (EC₅₀: 10 µM)
Analog 3 ()
7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline 4-Methoxyphenyl 4-Methylbenzyl Dimethoxy ~469 Lower lipophilicity vs. target compound
Analog 4 ()
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline 4-Ethoxyphenyl 3-Methoxyphenylmethyl Dimethoxy 469.5 Increased steric bulk (ethoxy group)

Key Observations:

Fluorine (Analog 2) introduces electronegativity without significantly increasing steric bulk, favoring receptor binding in neurotensin agonism .

Biological Activity :

  • Analog 2 () demonstrates potent neurotensin receptor agonism, suggesting that 4-fluorophenyl and 4-methylbenzyl groups optimize receptor interactions. The target compound’s 4-chlorophenylmethyl group may alter binding affinity or selectivity due to differences in hydrophobicity .

Synthetic Routes :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl/heteroaryl groups (). Microwave-assisted synthesis () improves yields in complex heterocycles .

Physical Properties: Pyrazoloquinolines generally exhibit high melting points (>200°C) due to aromatic stacking (e.g., 223–225°C in ) .

Biological Activity

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline class. Its unique structure, characterized by a pyrazoloquinoline core with various substituents, has attracted significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular formula of this compound is C26H22ClN3O3C_{26}H_{22}ClN_{3}O_{3} and its IUPAC name is 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline. The structural representation includes multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds within the pyrazoloquinoline class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been evaluated for its potential effects on various biological targets.

Anticancer Activity

Studies have shown that derivatives of pyrazoloquinolines can inhibit cancer cell proliferation. For instance, compounds similar to 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
HeLa7.01 ± 0.60
NCI-H4608.55 ± 0.35
MCF-714.31 ± 0.90

These values indicate the concentration required to inhibit cell growth by 50%, suggesting strong anticancer potential (source: ).

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a common model for studying inflammation.

CompoundNO Inhibition (%)
Control (1400 W)100
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinolineSignificant

This inhibition is believed to involve the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression (source: ).

The mechanism by which 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example:

  • Anticancer Mechanism : The compound may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Anti-inflammatory Mechanism : By inhibiting iNOS and COX-2, it reduces the production of pro-inflammatory mediators.

Case Studies and Research Findings

Recent advancements in drug design have highlighted the efficacy of pyrazoloquinolines in various therapeutic areas:

  • Anticancer Studies : A series of pyrazoloquinoline derivatives were synthesized and evaluated for their anticancer activity against several cell lines. The results indicated promising activity with some compounds showing IC50 values in the low micromolar range (source: ).
  • Inflammatory Response : In vitro studies demonstrated that certain derivatives significantly inhibited LPS-induced NO production in macrophages, suggesting their potential as anti-inflammatory agents (source: ).

Q & A

Q. How are synergistic effects evaluated in combination therapies?

  • Methodological Answer :
  • Combenefit software : Apply Loewe additivity or Bliss independence models to dose-response matrices (e.g., with paclitaxel or doxorubicin) .
  • Mechanistic studies : RNA-seq to identify pathways upregulated in synergy (e.g., apoptosis genes BAX/BCL-2) .

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